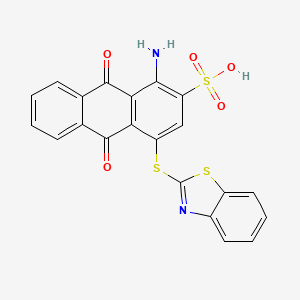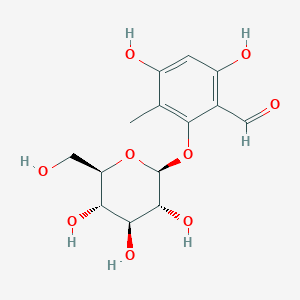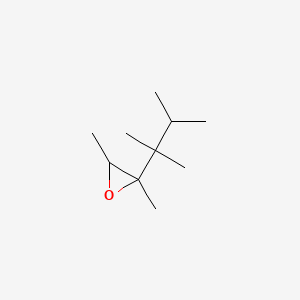
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a three-membered ring containing an oxygen atom, with two methyl groups and a 1,1,2-trimethylpropyl group attached to the ring. The molecular formula of this compound is C10H20O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-dimethyl-2-(1,1,2-trimethylpropyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a metal catalyst, such as titanium silicalite-1 (TS-1), in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alcohols or ethers.
Applications De Recherche Scientifique
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyloxirane: Similar structure but lacks the 1,1,2-trimethylpropyl group.
2,3-Epoxybutane: Another oxirane with a different substitution pattern.
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane: Similar but with a different arrangement of methyl groups.
Uniqueness
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is unique due to the presence of the 1,1,2-trimethylpropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity .
Propriétés
Numéro CAS |
81786-72-3 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-(2,3-dimethylbutan-2-yl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-7(2)9(4,5)10(6)8(3)11-10/h7-8H,1-6H3 |
Clé InChI |
PVMVAUMLCODUKN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)(C)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


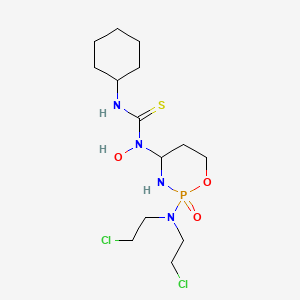


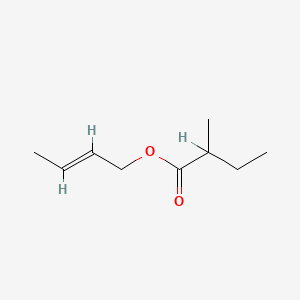
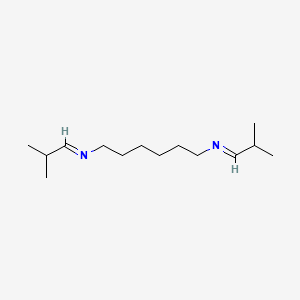
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)


